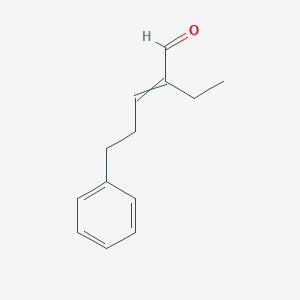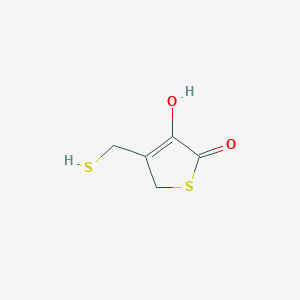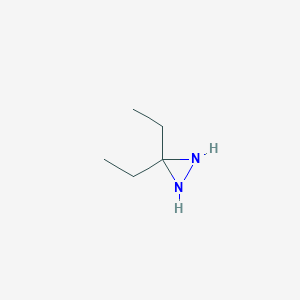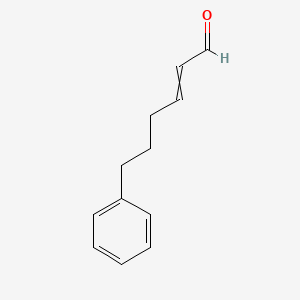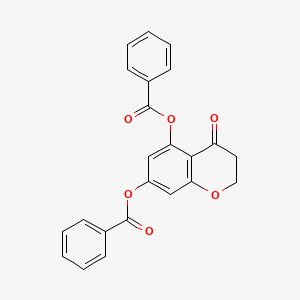
4-Oxo-3,4-dihydro-2H-1-benzopyran-5,7-diyl dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxochroman-5,7-diyl dibenzoate is an organic compound that belongs to the class of chroman derivatives It is characterized by the presence of a chroman ring system with two benzoate groups attached at the 5 and 7 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxochroman-5,7-diyl dibenzoate typically involves the esterification of 4-oxochroman-5,7-diol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods: While specific industrial production methods for 4-Oxochroman-5,7-diyl dibenzoate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Oxochroman-5,7-diyl dibenzoate can undergo various chemical reactions, including:
Oxidation: The chroman ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chroman ring can be reduced to form hydroxyl derivatives.
Substitution: The benzoate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted chroman derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the chroman ring.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic materials for electronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mécanisme D'action
The mechanism of action of 4-Oxochroman-5,7-diyl dibenzoate is primarily related to its ability to interact with biological molecules through its chroman ring and benzoate groups. The chroman ring can participate in redox reactions, potentially scavenging free radicals and reducing oxidative stress. The benzoate groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. Molecular targets may include enzymes involved in oxidative stress pathways and signaling molecules in inflammatory pathways .
Comparaison Avec Des Composés Similaires
- 4-Oxochroman-8-carboxylic acid
- Methyl 4-oxochroman-7-carboxylate
- 4-Oxochroman-6-carboxylic acid
Comparison: 4-Oxochroman-5,7-diyl dibenzoate is unique due to the presence of two benzoate groups at the 5 and 7 positions, which can significantly influence its chemical reactivity and biological activity. In contrast, similar compounds like 4-Oxochroman-8-carboxylic acid and Methyl 4-oxochroman-7-carboxylate have different substitution patterns, leading to variations in their properties and applications .
Propriétés
Numéro CAS |
54107-63-0 |
|---|---|
Formule moléculaire |
C23H16O6 |
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
(5-benzoyloxy-4-oxo-2,3-dihydrochromen-7-yl) benzoate |
InChI |
InChI=1S/C23H16O6/c24-18-11-12-27-19-13-17(28-22(25)15-7-3-1-4-8-15)14-20(21(18)19)29-23(26)16-9-5-2-6-10-16/h1-10,13-14H,11-12H2 |
Clé InChI |
CSMBEBSGWVRGRA-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C1=O)C(=CC(=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


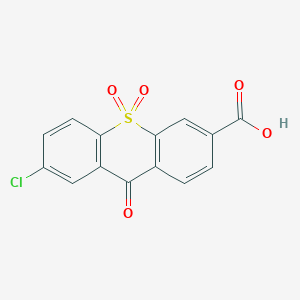
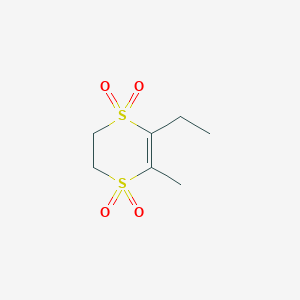
![1,1'-(Decane-1,10-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14644407.png)

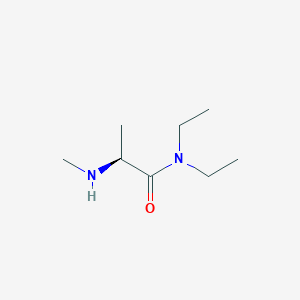
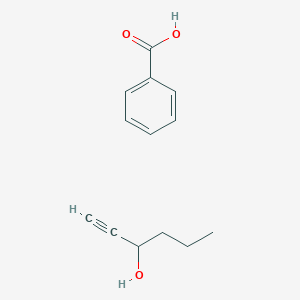
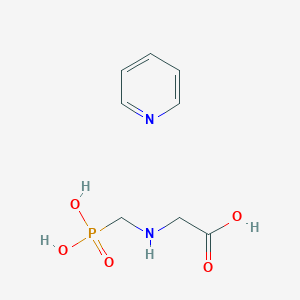
![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitropyridine](/img/structure/B14644430.png)
